molecular formula C6H11NO3S B256219 hexahydro-2H-thieno[3,4-b][1,4]oxazine 6,6-dioxide

hexahydro-2H-thieno[3,4-b][1,4]oxazine 6,6-dioxide

Cat. No. B256219
M. Wt: 177.22 g/mol
InChI Key: CGKLUTMISMZEFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexahydro-2H-thieno[3,4-b][1,4]oxazine 6,6-dioxide, also known as THPO, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a cyclic sulfonamide that has a six-membered ring containing sulfur and nitrogen atoms, along with a five-membered ring containing oxygen and nitrogen atoms. THPO has been synthesized using different methods, and its mechanism of action and biochemical effects have been studied extensively.

Mechanism of Action

The mechanism of action of hexahydro-2H-thieno[3,4-b][1,4]oxazine 6,6-dioxide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. hexahydro-2H-thieno[3,4-b][1,4]oxazine 6,6-dioxide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. hexahydro-2H-thieno[3,4-b][1,4]oxazine 6,6-dioxide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
hexahydro-2H-thieno[3,4-b][1,4]oxazine 6,6-dioxide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant properties. hexahydro-2H-thieno[3,4-b][1,4]oxazine 6,6-dioxide has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. hexahydro-2H-thieno[3,4-b][1,4]oxazine 6,6-dioxide has been shown to scavenge free radicals and protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

Hexahydro-2H-thieno[3,4-b][1,4]oxazine 6,6-dioxide has several advantages for use in lab experiments, including its stability and ease of synthesis. hexahydro-2H-thieno[3,4-b][1,4]oxazine 6,6-dioxide can be synthesized using simple and efficient methods, and it is stable under various conditions. However, hexahydro-2H-thieno[3,4-b][1,4]oxazine 6,6-dioxide has some limitations, including its low solubility in water and limited availability. These limitations can be overcome by using appropriate solvents and optimizing the synthesis methods.

Future Directions

There are several future directions for research on hexahydro-2H-thieno[3,4-b][1,4]oxazine 6,6-dioxide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in other fields, such as energy storage and catalysis. Additionally, the development of new synthesis methods for hexahydro-2H-thieno[3,4-b][1,4]oxazine 6,6-dioxide could lead to improved yields and purity, making it more readily available for research and commercial use.
In conclusion, hexahydro-2H-thieno[3,4-b][1,4]oxazine 6,6-dioxide is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized using different methods, and its mechanism of action and biochemical effects have been studied extensively. hexahydro-2H-thieno[3,4-b][1,4]oxazine 6,6-dioxide has several advantages for use in lab experiments, and there are several future directions for research on this compound.

Synthesis Methods

Hexahydro-2H-thieno[3,4-b][1,4]oxazine 6,6-dioxide can be synthesized using various methods, including the reaction of 2-mercaptoethanol and maleic anhydride in the presence of a catalyst. Another method involves the reaction of 2-aminoethanethiol and maleic anhydride in the presence of a base. The resulting product is then oxidized using hydrogen peroxide to obtain hexahydro-2H-thieno[3,4-b][1,4]oxazine 6,6-dioxide. These methods have been optimized to obtain high yields of hexahydro-2H-thieno[3,4-b][1,4]oxazine 6,6-dioxide with good purity.

Scientific Research Applications

Hexahydro-2H-thieno[3,4-b][1,4]oxazine 6,6-dioxide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, hexahydro-2H-thieno[3,4-b][1,4]oxazine 6,6-dioxide has been shown to have anti-inflammatory and anti-cancer properties. It has been used as a potential therapeutic agent for the treatment of rheumatoid arthritis, asthma, and cancer. In agriculture, hexahydro-2H-thieno[3,4-b][1,4]oxazine 6,6-dioxide has been used as a plant growth regulator, and it has been shown to increase crop yield and improve plant resistance to stress. In material science, hexahydro-2H-thieno[3,4-b][1,4]oxazine 6,6-dioxide has been used as a building block for the synthesis of various materials, including polymers and nanoparticles.

properties

Product Name

hexahydro-2H-thieno[3,4-b][1,4]oxazine 6,6-dioxide

Molecular Formula

C6H11NO3S

Molecular Weight

177.22 g/mol

IUPAC Name

3,4,4a,5,7,7a-hexahydro-2H-thieno[3,4-b][1,4]oxazine 6,6-dioxide

InChI

InChI=1S/C6H11NO3S/c8-11(9)3-5-6(4-11)10-2-1-7-5/h5-7H,1-4H2

InChI Key

CGKLUTMISMZEFO-UHFFFAOYSA-N

SMILES

C1COC2CS(=O)(=O)CC2N1

Canonical SMILES

C1COC2CS(=O)(=O)CC2N1

Origin of Product

United States

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